Dichlorotetrakis(pyridine)iron (CAS 15138-92-8) is a well-defined, trans-octahedral iron(II) coordination complex widely utilized as a premium anhydrous precursor in organometallic synthesis and homogeneous catalysis. Unlike simple binary iron halides, this yellow, high-spin molecular solid provides an exact stoichiometric baseline for the preparation of advanced catalytic systems. Its primary procurement value lies in its exceptional solubility in organic solvents and its predictable reactivity with bulky ligands, making it a critical starting material for hydrosilylation, hydroboration, and cross-coupling workflows where precursor purity directly dictates downstream reproducibility [1].
Generic substitution with anhydrous iron(II) chloride (FeCl2) or its hydrated forms (FeCl2·4H2O) frequently fails in sensitive organometallic workflows. Anhydrous FeCl2 exists as a highly stable, 1D coordination polymer that is practically insoluble in non-polar or weakly coordinating solvents like toluene or dichloromethane, leading to heterogeneous mixtures, incomplete ligand metalation, and unpredictable active catalyst concentrations. Conversely, hydrated iron salts introduce moisture that violently quenches sensitive alkylating agents (e.g., Grignard or alkyllithium reagents) used to generate active iron species. Procuring the pre-coordinated FeCl2(py)4 complex circumvents the thermodynamic penalty of breaking the FeCl2 polymer lattice, ensuring rapid, homogeneous ligand exchange without the need for harsh, prolonged refluxing [1].
The polymeric nature of anhydrous FeCl2 renders it highly insoluble in standard organic solvents, severely limiting its utility in homogeneous catalyst preparation. In contrast, FeCl2(py)4 is a discrete monomeric complex that exhibits high solubility in tetrahydrofuran, dichloromethane, and toluene. This solubility allows for immediate, homogeneous reactions with incoming ligands at room temperature, whereas anhydrous FeCl2 often requires extended heating or the addition of solubilizing agents to achieve even partial dissolution [1].
| Evidence Dimension | Solubility in weakly coordinating organic solvents (e.g., toluene, DCM) |
| Target Compound Data | Highly soluble (monomeric complex) |
| Comparator Or Baseline | Anhydrous FeCl2 (Insoluble, polymeric solid state) |
| Quantified Difference | Enables room-temperature homogeneous processing vs. heterogeneous suspensions requiring harsh reflux |
| Conditions | Standard laboratory catalyst preparation in anhydrous toluene or DCM |
Complete solubility ensures precise stoichiometric control and reproducible catalyst dosing in automated or high-throughput screening environments.
When generating active iron catalysts in situ, the choice of iron precursor drastically impacts the reaction kinetics. Studies on iron-catalyzed enantioselective hydrosilylation demonstrated that using standard iron precursors required up to 72 hours at 65 °C to reach full conversion due to a severely prolonged induction period. By substituting with well-defined precatalysts derived directly from FeCl2(py)4 (such as iron(II) neosyl complexes), the induction period was virtually eliminated, allowing for a dramatic increase in catalytic activity and enabling the reaction to proceed efficiently at lower temperatures with high turnover frequencies[1].
| Evidence Dimension | Catalytic induction period and reaction time |
| Target Compound Data | Rapid activation, enabling high turnover frequencies at lower temperatures |
| Comparator Or Baseline | Standard iron salts (72-hour reaction time at 65 °C due to long induction) |
| Quantified Difference | Elimination of prolonged induction periods, significantly reducing overall reaction time |
| Conditions | Enantioselective hydrosilylation of ketones using iron(II) precatalysts |
Minimizing induction time accelerates process workflows and allows for milder reaction conditions, protecting sensitive substrate functional groups.
The synthesis of advanced low-coordinate iron catalysts often requires the use of highly reactive, moisture-sensitive reagents such as alkyllithium (e.g., LiCH2TMS) or Grignard reagents. Attempting to use hydrated iron salts (FeCl2·4H2O) results in immediate hydrolysis and complete destruction of the alkylating agent, yielding zero active catalyst. FeCl2(py)4 provides a strictly anhydrous, yet highly reactive, Fe(II) center that undergoes clean, quantitative transmetalation to form well-defined iron alkyl intermediates without the hydrolytic degradation associated with generic hydrated salts[1].
| Evidence Dimension | Yield of active iron-alkyl intermediates |
| Target Compound Data | High yield, clean transmetalation |
| Comparator Or Baseline | FeCl2·4H2O (0% yield, complete reagent quenching via hydrolysis) |
| Quantified Difference | Absolute preservation of moisture-sensitive reagents vs. complete degradation |
| Conditions | Reaction with LiCH2TMS or Grignard reagents in anhydrous solvents |
Procuring a guaranteed anhydrous, soluble precursor is mandatory for the successful synthesis of modern organometallic iron catalysts.
Because of its monomeric nature and high solubility in organic solvents, FeCl2(py)4 is the premier starting material for synthesizing advanced iron-based catalysts used in hydrosilylation, hydroboration, and cross-coupling reactions. It allows for precise stoichiometric addition of bulky, specialized ligands (e.g., BIAN or iminopyrrolyl ligands) without the kinetic bottlenecks associated with polymeric anhydrous FeCl2 [1].
The strictly anhydrous nature of the pyridine complex makes it ideal for reactions with highly moisture-sensitive alkylating agents, such as alkyllithium or Grignard reagents. This facilitates the clean generation of iron-alkyl species, which are critical intermediates in both catalytic cycles and fundamental organometallic research [2].
In industrial R&D environments utilizing automated liquid handling for catalyst screening, precursors must be completely soluble to ensure accurate, reproducible dosing. FeCl2(py)4 meets this requirement perfectly, enabling homogeneous stock solutions in THF or dichloromethane, a feat impossible with standard inorganic iron halides [1].
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